Evidence Item 1: Dual Reactive-Handle Architecture vs. Single-Function Alkylators
N-Allyl iodoacetamide (NAIA) is a structurally authenticated bifunctional reagent possessing two chemically orthogonal reactive groups: (i) an iodoacetamide electrophile for cysteine thiol alkylation, and (ii) a terminal allyl (ene) group capable of thiol-ene radical coupling, radical cyclization, or transition-metal-catalyzed transformations [1]. By comparison, iodoacetamide (IAA; CAS 144-48-9) contains only the iodoacetamide warhead with no secondary functional group, and chloroacetamide (CAM) likewise offers a single alkylation site . N-Ethylmaleimide (NEM) provides a maleimide ring that can undergo hydrolysis or thiol exchange but lacks a bioorthogonal ligation handle [2]. The presence of the allyl group in NAIA is confirmed by its molecular structure (C₅H₈INO, containing one C=C double bond) and its demonstrated participation in triethylborane-initiated radical oligomerization-cyclization sequences [1].
| Evidence Dimension | Number of chemically orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 (iodoacetamide warhead + allyl ene group) |
| Comparator Or Baseline | Iodoacetamide (IAA): 1 (iodoacetamide only); Chloroacetamide (CAM): 1 (chloroacetamide only); N-Ethylmaleimide (NEM): 1 (maleimide only, with potential for ring-opening side reactions) |
| Quantified Difference | NAIA possesses 1 additional reactive handle vs. IAA, CAM, or NEM, enabling sequential cysteine alkylation followed by bioorthogonal conjugation or cyclization |
| Conditions | Structural assignment by molecular formula (C₅H₈INO) and demonstrated radical chemistry in Organic Letters (2003) and J. Org. Chem. (1991) |
Why This Matters
A single bifunctional reagent eliminates the need for a secondary heterobifunctional crosslinker, simplifying probe synthesis and reducing sequential purification losses in chemical biology workflows.
- [1] Liu L, Wang X, Li C. Deoligomerization: A New Route to Lactams from Unsaturated Amides via Radical Oligomerization. Organic Letters, 2003; 5(3): 361-363. View Source
- [2] Suttapitugsakul S, et al. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Mol Cell Proteomics, 2017; 16(11): 2008-2020. (Comparative alkylation data for IAA, CAM, NEM, 4-VP) View Source
